

# solubility of 2-Methyl-5-(trifluoromethyl)phenol in organic solvents

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## Compound of Interest

Compound Name: 2-Methyl-5-(trifluoromethyl)phenol

Cat. No.: B2766995

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An In-Depth Technical Guide to the Solubility of **2-Methyl-5-(trifluoromethyl)phenol** in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Methyl-5-(trifluoromethyl)phenol**. In the absence of extensive empirical data in publicly accessible literature, this document synthesizes foundational principles of solubility, outlines detailed experimental protocols for its determination, and explores thermodynamic modeling for predictive analysis. This guide is designed to equip researchers and drug development professionals with the necessary theoretical framework and practical methodologies to effectively evaluate and utilize the solubility profile of this compound in various organic solvents.

## Introduction: Understanding the Significance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in pharmaceutical sciences and chemical engineering. For a compound like **2-Methyl-5-(trifluoromethyl)phenol**, which holds potential as an intermediate

in the synthesis of pharmaceuticals and specialty chemicals, understanding its solubility in organic solvents is paramount for several reasons:

- **Reaction Kinetics and Yield:** Many chemical reactions are carried out in solution to ensure homogeneity and facilitate molecular interactions.<sup>[1]</sup> The solubility of reactants directly impacts reaction rates and overall yield.
- **Purification and Crystallization:** Techniques such as recrystallization, a primary method for purifying solid organic compounds, are fundamentally dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.
- **Formulation Development:** In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and the feasibility of developing various dosage forms.<sup>[2][3]</sup>
- **Process Design and Scale-Up:** For industrial applications, accurate solubility data is essential for designing and optimizing processes such as extraction, chromatography, and crystallization.<sup>[4]</sup>

This guide will delve into the theoretical and practical aspects of determining the solubility of **2-Methyl-5-(trifluoromethyl)phenol**, providing a robust framework for its application in research and development.

## Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)phenol

While specific experimental data for **2-Methyl-5-(trifluoromethyl)phenol** is sparse, we can infer its likely properties based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of **2-Methyl-5-(trifluoromethyl)phenol** and Related Compounds

Property	2-Methyl-5-(trifluoromethyl)phenol	2-(Trifluoromethyl)phenol	4-(Trifluoromethyl)phenol	Phenol
Molecular Formula	C <sub>8</sub> H <sub>7</sub> F <sub>3</sub> O[5]	C <sub>7</sub> H <sub>5</sub> F <sub>3</sub> O[6][7]	C <sub>7</sub> H <sub>5</sub> F <sub>3</sub> O	C <sub>6</sub> H <sub>5</sub> OH[1]
Molecular Weight	176.14 g/mol [5]	162.11 g/mol [6][7]	162.11 g/mol	94.11 g/mol [1]
Melting Point	Not readily available	Not readily available	Not readily available	40.5 °C[8]
Boiling Point	Not readily available	Not readily available	Not readily available	181.7 °C[8]
Predicted LogP	~3.0 (Estimation)	2.8	2.8	1.5
pKa	~9-10 (Estimation)	~9.5	~9.5	9.95

The structure of **2-Methyl-5-(trifluoromethyl)phenol**, featuring a phenolic hydroxyl group, a methyl group, and a trifluoromethyl group on the benzene ring, dictates its solubility behavior. The hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar solvents. [1] Conversely, the aromatic ring and the trifluoromethyl group contribute to its lipophilicity, suggesting good solubility in non-polar organic solvents.[1] The interplay of these functional groups will result in a nuanced solubility profile across a range of solvents.

## Experimental Determination of Solubility: A Practical Approach

The "gold standard" for solubility measurement is the equilibrium shake-flask method, which is widely recognized for its reliability.[4][9][10] This method determines the thermodynamic solubility, representing the true equilibrium concentration of a solute in a solvent at a given temperature.[3][11]

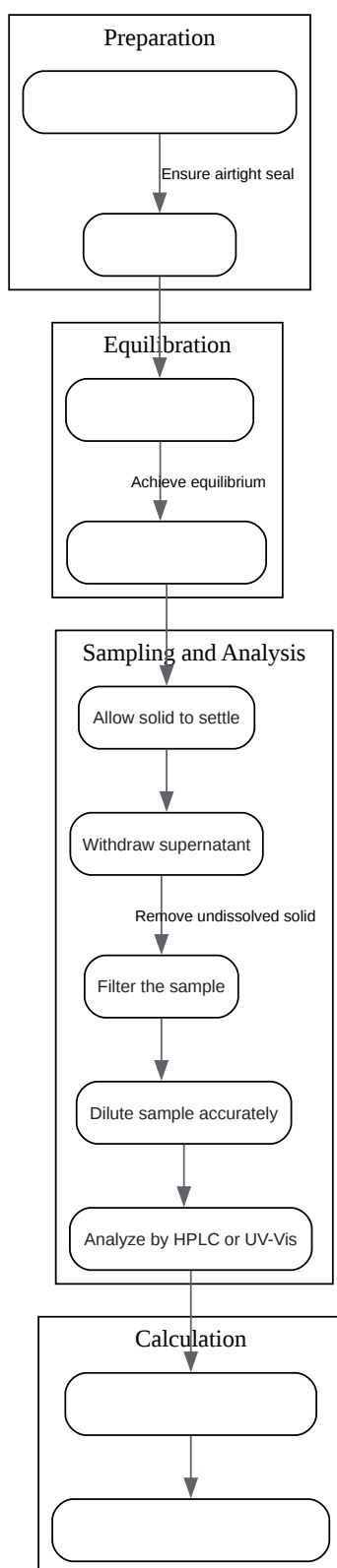
## The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to accurately determine the solubility of **2-Methyl-5-(trifluoromethyl)phenol** in a chosen organic solvent.

Materials and Apparatus:

- **2-Methyl-5-(trifluoromethyl)phenol** (solid)
- Selected organic solvent(s) (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)
- Scintillation vials or flasks with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Workflow for Solubility Determination:



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Figure 1: Experimental workflow for the shake-flask solubility determination method.

#### Detailed Procedure:

- **Preparation of Saturated Solutions:** Add an excess amount of solid **2-Methyl-5-(trifluoromethyl)phenol** to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.<sup>[9]</sup>
- **Equilibration:** Seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.<sup>[3][11]</sup>
- **Sample Collection and Preparation:** After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.
- **Analysis:** Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of **2-Methyl-5-(trifluoromethyl)phenol**.
- **Data Interpretation:** The measured concentration, after accounting for the dilution factor, represents the solubility of the compound in that solvent at the specified temperature.

## Thermodynamic Modeling of Solubility: A Predictive Framework

In the absence of experimental data, thermodynamic models can provide valuable predictions of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method widely used for predicting activity coefficients in non-ideal liquid mixtures.<sup>[12][13][14]</sup>

The solubility of a solid in a liquid can be described by the following equation:

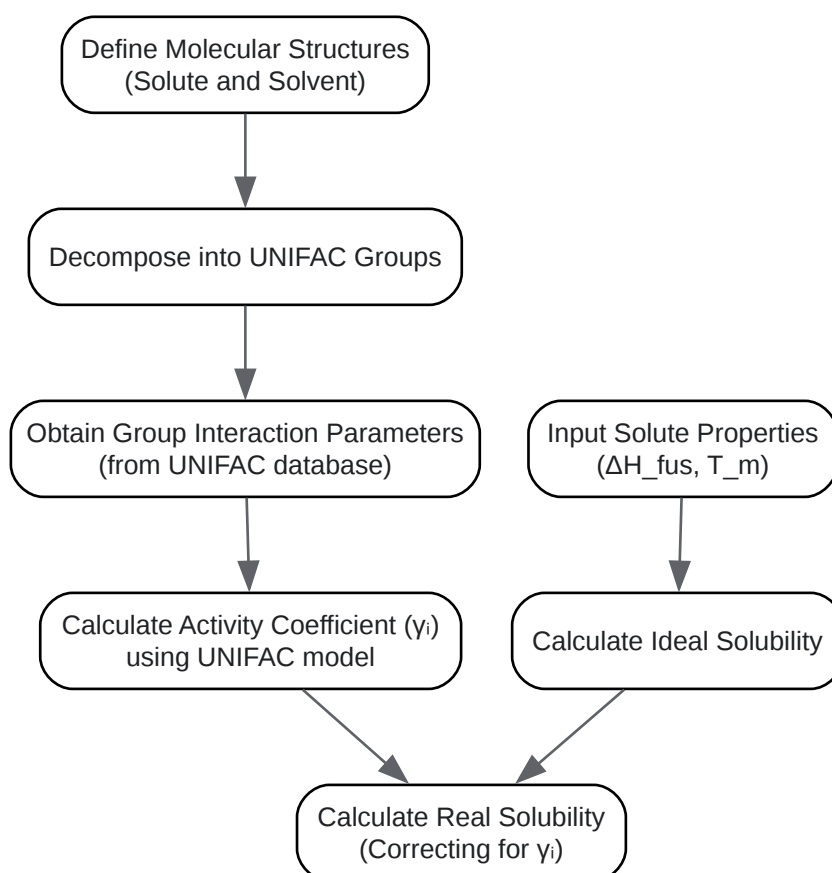
$$\ln(x_i) = [\Delta H_{\text{fus}} / R] * [(1/T_m) - (1/T)] - \ln(y_i)$$

where:

- $x_i$  is the mole fraction solubility of the solute.
- $\Delta H_{\text{fus}}$  is the enthalpy of fusion of the solute.
- $R$  is the ideal gas constant.
- $T_m$  is the melting point of the solute.
- $T$  is the absolute temperature of the solution.
- $\gamma_i$  is the activity coefficient of the solute in the solvent.

The UNIFAC model calculates the activity coefficient ( $\gamma_i$ ) based on the molecular structures of the solute and solvent.<sup>[13][15]</sup>

Logical Flow for UNIFAC Solubility Prediction:



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Figure 2: Logical workflow for predicting solubility using the UNIFAC model.

While the UNIFAC model can provide useful estimates, its accuracy is dependent on the availability and quality of the group interaction parameters.<sup>[12][13]</sup> For novel compounds like **2-Methyl-5-(trifluoromethyl)phenol**, some parameters may need to be estimated, which can introduce uncertainty. Therefore, experimental validation is always recommended.

## Expected Solubility Profile and Solvent Selection

Based on the principle of "like dissolves like," we can anticipate the following solubility trends for **2-Methyl-5-(trifluoromethyl)phenol**:

- **High Solubility:** In polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., methanol, ethanol) due to the potential for hydrogen bonding with the phenolic hydroxyl group. Phenol itself is soluble in ethanol, ether, and chloroform.<sup>[16]</sup>
- **Moderate Solubility:** In aromatic hydrocarbons (e.g., toluene) due to favorable  $\pi$ - $\pi$  stacking interactions with the benzene ring.
- **Low Solubility:** In non-polar aliphatic solvents (e.g., hexane, cyclohexane) where the polar hydroxyl group would be energetically unfavorable.

Table 2: Predicted Qualitative Solubility of **2-Methyl-5-(trifluoromethyl)phenol**



Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Alcohols	Methanol, Ethanol	High	Hydrogen bonding with the hydroxyl group.
Ketones	Acetone	High	Dipole-dipole interactions and hydrogen bond acceptance.
Esters	Ethyl Acetate	High	Good balance of polarity.
Ethers	Diethyl Ether	Moderate to High	Hydrogen bond acceptance.
Aromatic Hydrocarbons	Toluene	Moderate	van der Waals forces and $\pi$ - $\pi$ interactions.
Aliphatic Hydrocarbons	Hexane	Low	Mismatch in polarity.

## Conclusion and Future Work

This technical guide has provided a comprehensive framework for understanding and determining the solubility of **2-Methyl-5-(trifluoromethyl)phenol** in organic solvents. While specific experimental data is not yet widely available, the principles and methodologies outlined here offer a robust approach for researchers and drug development professionals.

Future work should focus on the systematic experimental determination of the solubility of **2-Methyl-5-(trifluoromethyl)phenol** in a range of pharmaceutically and industrially relevant solvents at various temperatures. This data would be invaluable for validating and refining thermodynamic models like UNIFAC, ultimately enabling more accurate in-silico predictions for this and related compounds.

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